molecular formula C20H20N2OS B11368500 N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11368500
M. Wt: 336.5 g/mol
InChI Key: HAIKKJDFHQVLQL-UHFFFAOYSA-N
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Description

N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a pyridine ring, and a phenyl ring with a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)benzyl bromide with 2-aminopyridine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The thiophene and pyridine rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C20H20N2OS/c1-15(2)17-10-8-16(9-11-17)14-22(19-7-3-4-12-21-19)20(23)18-6-5-13-24-18/h3-13,15H,14H2,1-2H3

InChI Key

HAIKKJDFHQVLQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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